(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol
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Overview
Description
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorocyclopropyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol typically involves the use of difluorocyclopropane derivatives. One common method includes the reaction of 2,2-difluorocyclopropanemethanol with appropriate reagents under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction can produce various alcohols.
Scientific Research Applications
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can lead to various biochemical effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclopropanecarboxylic acid: This compound shares the difluorocyclopropyl group but differs in its functional group and overall structure.
2-(2,2-Difluorocyclopropyl)ethan-1-ol: Similar in structure but with a different carbon chain length and functional group.
Uniqueness
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a difluorocyclopropyl group and a propanol backbone. This combination of features contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-3-(2,2-difluorocyclopropyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)2-6-3-7(6,8)9/h5-6,10H,2-4H2,1H3/t5-,6?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUSOLXDRBJOMI-ZBHICJROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC1(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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